4-Hydroxy-3,4-dihydro-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,4-dihydropyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFKYKDFFBBXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=COC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551794 | |
| Record name | 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112592-82-2 | |
| Record name | 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 3,4 Dihydro 2h Pyran 2 One and Its Derivatives
Cyclization Reactions
Cyclization reactions represent a cornerstone in the synthesis of the pyran-2-one ring system. These methods can be broadly categorized into intramolecular approaches, where a single molecule undergoes ring closure, and intermolecular cycloadditions, where two or more molecules combine to form the ring.
Intramolecular cyclization is one of the most common strategies for synthesizing 4-hydroxy-2-pyrones. mdpi.com This approach often mimics biosynthetic pathways, lending it the term "biomimetic strategy". mdpi.comurfu.ru
A prevalent method involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com This process is foundational and mirrors the action of polyketide synthases in nature. urfu.ru Another significant intramolecular approach is the cyclization of acetylenic 1,3-dicarbonyl compounds, which can be effectively catalyzed by transition metal complexes, particularly those based on gold. mdpi.com In a proposed mechanism, a gold-based catalyst coordinates with the triple bond, facilitating a 6-endo-dig cyclization through an intramolecular attack by an oxygen atom, which after protonation yields the 4-hydroxy-2-pyrone ring. mdpi.com For instance, Schreiber et al. demonstrated that acetylenecarboxylic acids undergo self-condensation in the presence of a gold(I) catalyst to yield 6-substituted 4-hydroxy-2-pyrones. mdpi.comurfu.ru
The intramolecular Prins reaction, specifically the intramolecular silyl (B83357) modified Sakurai (ISMS) reaction, provides another pathway to pyran derivatives. nih.gov This involves the cyclization of substrates like hydroxy allylsilanes, where an oxocarbenium ion is generated and subsequently trapped intramolecularly by the allylsilane. nih.gov
Intermolecular cycloadditions, particularly the hetero-Diels-Alder reaction, are powerful tools for constructing the 3,4-dihydro-2H-pyran ring system. rsc.orgorganic-chemistry.org This [4+2] cycloaddition typically involves an electron-rich dienophile reacting with an α,β-unsaturated carbonyl compound (heterodiene). organic-chemistry.org For example, the reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceeds in a regio- and diastereoselective manner to afford 3,4-dihydro-2H-pyrans. rsc.org
Catalytic versions of these reactions have been developed to control stereoselectivity. C₂-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand hetero-Diels-Alder reaction with high diastereo- and enantioselectivity. organic-chemistry.org More recently, rhodium-catalyzed enantioselective [4+2] cycloadditions using furan-fused cyclobutanones as a C4 synthon have been reported to produce furan-fused lactams, which are structurally related to pyran-2-ones. nih.gov
Another innovative approach involves a [4+2] cycloaddition between epoxides and 3-alkoxycyclobutanones, mediated by boron trifluoride etherate. researchgate.net The proposed mechanism suggests that the cyclobutanone (B123998) rearranges to form a diene intermediate, similar to a Danishefsky's diene, which then reacts with an aldehyde generated from the epoxide to form the 2,3-dihydro-4-pyranone product diastereoselectively. researchgate.net
| Cycloaddition Type | Reactants | Catalyst/Mediator | Key Features |
| Hetero-Diels-Alder | α,β-Unsaturated carbonyls + Enol ethers | C₂(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity organic-chemistry.org |
| Rh-catalyzed [4+2] | Furan-fused cyclobutanones + Imines | Rh(I) complexes | Highly enantioselective nih.gov |
| BF₃-mediated [4+2] | Epoxides + 3-Alkoxycyclobutanones | Boron trifluoride etherate | Diastereoselective formation of trans isomers researchgate.net |
Condensation Reactions
Condensation reactions are fundamental to the synthesis of 4-hydroxy-2-pyrones, often forming the key acyclic precursors for subsequent cyclization. The Claisen condensation is a frequently employed reaction. mdpi.comurfu.ru For example, the self-condensation of β-ketoesters, such as ethyl benzoylacetate, can produce 4-hydroxy-2-pyrones under microwave irradiation. mdpi.com
A one-pot synthesis of 3-aryl-4-hydroxy-2-pyrones utilizes a base-catalyzed intramolecular Claisen condensation. mdpi.comurfu.ru The process begins with the O-acylation of diethyl oxaloacetate with arylacetyl chlorides, generated in situ. The resulting intermediate then undergoes a favorable 6-exo-trig cyclization to form the pyrone ring. mdpi.com This strategy highlights the efficiency of tandem acylation-condensation sequences.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like 4H-pyran derivatives. bohrium.comresearchgate.net These one-pot syntheses are attractive for their simplicity and the molecular diversity they can generate. researchgate.netnih.gov
A common MCR for 4H-pyran synthesis involves the combination of an aromatic aldehyde, a C-H activated acid like malononitrile (B47326), and a 1,3-dicarbonyl compound such as ethyl acetoacetate (B1235776) or cyclohexanedione. bohrium.comresearchgate.netscielo.br The reaction is typically catalyzed by an acid or a base. Various catalysts have been explored to improve yields and facilitate greener reaction conditions, including dodecyl benzenesulfonic acid, which can act as both a Brønsted acid catalyst and a surfactant to form a microemulsion system. scielo.br Other studied catalysts include KOH loaded on CaO, L-proline, and various nano-catalysts. researchgate.net
The general mechanism often starts with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting benzylidene malononitrile intermediate. researchgate.net Subsequent cyclization and tautomerization afford the final 4H-pyran product.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield | Reference |
| Aromatic Aldehyde | Malononitrile | Cyclohexanedione | Dodecyl benzenesulfonic acid | H₂O microemulsion | 87-96% | scielo.br |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | Solvent-free, 60°C | High | researchgate.net |
| Aldehyde | Nitrile | Phosphonate | α-Acidic Isonitrile | - | 53-88% | semanticscholar.org |
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. In nature, the synthesis of 4-hydroxy-2-pyrones is catalyzed by enzymes known as polyketide synthases (PKS). mdpi.com These enzymes perform iterative Claisen-condensations using simple building blocks like acetyl-CoA and malonyl-CoA, followed by an intramolecular cyclization to form the pyrone ring. mdpi.com
Type III PKSs, found in plants, fungi, and bacteria, are particularly relevant as they directly use acyl-CoA substrates and are responsible for the biosynthesis of many 4-hydroxy-2-pyrones. mdpi.com This natural strategy is considered a benchmark for biomimetic chemical syntheses. mdpi.comurfu.ru While the direct use of isolated enzymes for the large-scale synthesis of the title compound is still an emerging field, biosynthetic paths are being actively developed as biotechnological approaches for creating both natural and unnatural polysubstituted 4-hydroxy-2-pyrones. mdpi.com The involvement of various enzymes allows for modifications such as methylation, reduction, and glycosylation, which provides the vast diversity of these pyrones found in nature. mdpi.com
Stereoselective Synthesis Approaches
Controlling the stereochemistry during the synthesis of 3,4-dihydro-2H-pyran-2-one derivatives is crucial, especially for applications in medicinal chemistry. Several stereoselective methods have been developed to address this challenge.
One approach is the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium, which yields a single diastereomer. nih.gov
Asymmetric pyran annulation provides a route to nonracemic pyrans. nih.gov A two-step process involving the catalytic asymmetric allylation of an aldehyde with a silyl-stannane reagent, followed by a TMSOTf-promoted reaction with a second aldehyde, can produce cis or trans disubstituted pyrans. nih.gov Similarly, a highly stereoselective silyl-Prins cyclization has been developed, where the stereocontrol is attributed to the preferential pseudoequatorial conformation of substituents in the chair-like transition state. mdpi.com
A novel, metal-free, and stereoselective ring-expansion of monocyclopropanated furans offers another entry to highly functionalized dihydro-2H-pyran derivatives. nih.gov This method, mediated by a Brønsted acid, proceeds via a cyclopropylcarbinyl cation rearrangement and allows access to various pyran derivatives in excellent yields under microwave irradiation. nih.gov
| Method | Key Substrates | Reagent/Catalyst | Stereocontrol | Key Feature |
| Asymmetric Pyran Annulation | Aldehydes, Silyl-stannane | BITIP catalyst, TMSOTf | Asymmetric (enantioselective) | Convergent union of two different aldehydes nih.gov |
| Silyl-Prins Cyclization | Alkenol, Aldehyde | TMSOTf (Lewis Acid) | Diastereoselective (cis) | Controlled by chair-like transition state mdpi.com |
| Ring-Expansion | Monocyclopropanated furans | Brønsted Acid (e.g., MeOH) | Stereoselective | Metal-free, microwave-assisted nih.gov |
| Hetero-Diels-Alder | α,β-Unsaturated carbonyls | Chiral Cu(II) complexes | Enantio- and Diastereoselective | Catalytic asymmetric cycloaddition organic-chemistry.org |
Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 4-hydroxy-3,4-dihydro-2H-pyran-2-one and its derivatives, to develop more environmentally benign and sustainable processes. Key strategies include the use of renewable feedstocks, the development of one-pot multicomponent reactions, and the application of eco-friendly catalysts.
A significant advancement in this area is the utilization of biorenewable sources. For instance, triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), a closely related compound, is recognized as a bioprivileged molecule. It can be produced from carbohydrates through biological methods, positioning it as a sustainable platform for synthesizing a variety of valuable chemicals. mdpi.com This biotechnological approach offers a renewable pathway to 4-hydroxy-2-pyrone scaffolds, aligning with the goals of sustainable chemistry. mdpi.com
Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures. The synthesis of 4H-pyran derivatives has been successfully achieved through one-pot MCRs. For example, the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate can be carried out under solvent-free conditions using catalysts like KOH-loaded CaO. growingscience.com Another green approach involves the use of ammonium (B1175870) acetate (B1210297) as a catalyst for the formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds, leading to fused pyran systems. nih.gov While not directly yielding this compound, these methodologies showcase the potential of MCRs and green catalysts in constructing the pyran ring system with high efficiency and minimal environmental impact.
The table below summarizes some green chemistry approaches relevant to the synthesis of pyran-2-one derivatives.
| Green Chemistry Approach | Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Biorenewable Feedstock | Carbohydrates | Biological Methods | 4-hydroxy-6-methyl-2H-pyran-2-one | mdpi.com |
| Multicomponent Reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate | KOH loaded CaO, solvent-free | 2-amino-4H-pyran derivatives | growingscience.com |
| Multicomponent Reaction | 4H-chromene-3-carbaldehydes, cyclic 1,3-dicarbonyls | Ammonium acetate, acetic acid | Fused pyrano[2,3-b]pyrans | nih.gov |
Synthesis of Substituted Analogs and Skeletal Modifications
The functionalization and structural modification of the this compound scaffold are crucial for developing new compounds with diverse properties. A variety of synthetic methods have been developed to introduce a wide range of substituents onto the pyran-2-one ring and to alter its core structure.
Synthesis of Substituted Analogs:
The introduction of substituents at various positions of the pyran-2-one ring can be achieved through several synthetic strategies. For instance, 3-aryl-4-hydroxy-2-pyrones can be synthesized in a one-pot reaction involving the O-acylation of diethyl oxaloacetate with arylacetyl chlorides, followed by a base-catalyzed intramolecular Claisen condensation. mdpi.com
Organocatalysis using N-heterocyclic carbenes (NHCs) has emerged as a powerful tool for the synthesis of substituted 3,4-dihydropyran-2-ones. mdpi.com These reactions, often proceeding via [4+2] or [3+3] cycloadditions, allow for the construction of complex dihydropyranones with multiple stereocenters. mdpi.com For example, chiral selenylated dihydropyranones can be obtained with high yields and enantioselectivities from α,β-unsaturated aldehydes and selenyl vinyl ketones using an NHC catalyst. mdpi.com
Furthermore, functionalized 3,4-dihydro-2H-pyran-4-carboxamides have been synthesized through a diastereoselective reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov This method allows for the variation of substituents at the 2-, 5-, and 6-positions of the pyran ring. nih.gov
The following table provides examples of synthetic methodologies for substituted analogs.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Substituent Introduced | Product Type | Reference |
| One-pot Claisen Condensation | Diethyl oxaloacetate, arylacetic acids | Thionyl chloride, sodium hydride | Aryl group at C-3 | 3-Aryl-4-hydroxy-2-pyrones | mdpi.com |
| NHC-catalyzed Annulation | α,β-Unsaturated aldehydes, selenyl vinyl ketones | N-heterocyclic carbene (NHC), Cs₂CO₃ | Selenyl group | Chiral selenylated dihydropyranones | mdpi.com |
| Diastereoselective Cyclization | 4-Oxoalkane-1,1,2,2-tetracarbonitriles, aldehydes | Hydrochloric acid | Carboxamide at C-4, various substituents at C-2, C-5, C-6 | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides | nih.gov |
| Palladium-catalyzed Carbonylation | α-Chloroketones | Palladium(II) acetate, triethylamine | Alkanoyl or aroyl group at C-3 | 3-Acyl-4-hydroxy-2-pyrones | mdpi.com |
Skeletal Modifications:
Beyond simple substitution, the pyran-2-one skeleton can undergo significant structural modifications, leading to the formation of more complex heterocyclic systems. These transformations often involve ring-opening and rearrangement reactions.
Pyran-2-one derivatives such as dehydroacetic acid and triacetic acid lactone are versatile building blocks for constructing a wide array of heterocyclic compounds. researchgate.net The pyran ring can be opened by various nucleophiles, including amines, hydrazines, and hydroxylamine, leading to rearrangements that form five- and six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyridones. researchgate.net
For example, the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) with hydrazines can lead to the formation of pyrazolylpyranone derivatives. researchgate.net Furthermore, intramolecular cyclizations of substituted pyran-2-ones can yield fused ring systems. The dehydration of intermediate structures derived from the C3-alkylation of 4-hydroxy-6-methyl-pyran-2-one can result in the formation of furopyranones. researchgate.net
These skeletal modifications significantly expand the chemical space accessible from simple pyran-2-one precursors, enabling the synthesis of novel and structurally diverse heterocyclic compounds.
Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 3,4 Dihydro 2h Pyran 2 One
Ring-Opening Reactions and Pathways
The strained lactone ring of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one and its derivatives is susceptible to cleavage under various conditions, proceeding through several distinct pathways. These reactions are of significant interest as they provide access to a range of acyclic structures. mdpi.com Nucleophilic attack is a primary driver for the ring-opening of 2-pyrone systems. clockss.org
The presence of electrophilic centers at positions C2, C4, and C6 makes the 2H-pyran-2-one ring vulnerable to nucleophilic attack, which often leads to ring opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org For the broader class of 4-hydroxy-2-pyrones, these ring-opening transformations are a key feature of their chemistry, allowing for their use as building blocks for various acyclic and heterocyclic structures. mdpi.com
One illustrative pathway involves the reaction of related 4-pyrones with a base, which proceeds through a conjugate nucleophilic addition at the C2 position, followed by the opening of the pyrone ring. mdpi.com This intermediate can then undergo further reactions, including recyclization. While this specific example is for a 4-pyrone, the principles of nucleophilic addition leading to ring scission are applicable to the 2-pyrone system of this compound.
Decarboxylation Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for pyrone-containing molecules, often driven by thermal or catalytic conditions. For partially saturated 2-pyrone molecules, decarboxylation is frequently coupled with a retro-Diels-Alder reaction. rsc.org
The thermal decomposition of related dihydropyran structures is known to proceed through a concerted mechanism involving a six-membered cyclic transition state, leading to the elimination of a stable molecule and the formation of a diene. mdpi.com In the case of this compound and its derivatives, the loss of CO2 is a key driving force for the reaction, particularly in the context of retro-Diels-Alder pathways where it leads to the formation of a stable aromatic ring. masterorganicchemistry.com The irreversibility of this step, due to the gaseous nature of CO2, drives the equilibrium of the reaction forward. masterorganicchemistry.com
Retro-Diels-Alder Reaction Pathways
The retro-Diels-Alder (rDA) reaction is a well-documented transformation for this compound and structurally related compounds. rsc.orgwikipedia.org This pericyclic reaction involves the cleavage of the cyclohexene-like ring to form a diene and a dienophile. wikipedia.org The reaction is the microscopic reverse of the Diels-Alder reaction and is typically favored at higher temperatures. masterorganicchemistry.com
For biomass-derived molecules such as 5,6-dihydro-4-hydroxy-6-methylpyran-2-one, a close analogue, the rDA reaction has been studied using density functional theory (DFT) simulations. rsc.org These studies reveal that in a polar solvent like water, the reaction proceeds in two steps via the formation of a zwitterionic intermediate. rsc.org In contrast, in the gas phase or in non-polar solvents, the reaction is a concerted process. rsc.org The presence of the hydroxyl group at the C4 position has a notable effect on the reactivity and the mechanism of the rDA reaction. rsc.org
A key feature of the rDA reaction of pyrones is the often-concomitant loss of carbon dioxide, which provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com This process can lead to the formation of aromatic compounds, which are particularly stable products. masterorganicchemistry.com
| Reactant Example | Reaction Type | Key Products | Conditions | Citation |
| 5,6-dihydro-4-hydroxy-6-methylpyran-2-one | Retro-Diels-Alder | Diene and Dienophile | Thermal, Acid or Base Catalysis | rsc.org |
| Pyrones | Retro-Diels-Alder | Aromatic Ring and CO2 | Thermal | masterorganicchemistry.com |
Nucleophilic Reactivity at Electrophilic Centers
The 2H-pyran-2-one ring system possesses several electrophilic sites that are susceptible to attack by nucleophiles. The primary electrophilic centers are the carbonyl carbon (C2), C4, and C6. clockss.org Nucleophilic attack at these positions can lead to a variety of outcomes, including addition, substitution, and ring-opening reactions. clockss.orgresearchgate.net
The reaction of 4-hydroxy-2-pyrones with various N-nucleophiles has been described, leading to a range of products depending on the nature of the nucleophile and the reaction conditions. researchgate.net These reactions often initiate with the nucleophilic attack at one of the electrophilic carbon centers of the pyran ring. researchgate.net The reactivity of the related dehydroacetic acid and triacetic acid lactone showcases that the electrophilic sites include the acetyl group and the carbon atoms at positions 2, 4, and 6. researchgate.net
Electrophilic Reactivity and Addition Reactions
While the pyranone ring itself is generally electron-deficient, the hydroxyl group at the C4 position imparts nucleophilic character to the molecule, allowing it to react with electrophiles. 4-Hydroxy-2-pyrones are considered heterocyclic aromatic enols and exhibit significant acidity, which facilitates their participation as nucleophiles in various reactions. beilstein-journals.org
O-functionalization of 4-hydroxy-6-alkyl-2-pyrones has been successfully achieved through their use as nucleophilic partners in Mitsunobu reactions and oxa-Michael additions. beilstein-journals.org These reactions demonstrate the ability of the hydroxyl group to act as a nucleophile, leading to the formation of complex 2-pyronyl ethers. beilstein-journals.org The Mitsunobu reaction, for instance, allows for the coupling of the 4-hydroxy-2-pyrone with a primary or secondary alcohol under mild conditions. beilstein-journals.org
Furthermore, related 4-hydroxy-6-methyl-2-pyridone, formed from a pyran-2,4(3H)-dione, is preferentially attacked by electrophiles at the 3-position, suggesting that the C3 position in the corresponding pyranone could also be a site for electrophilic attack, depending on the tautomeric form and reaction conditions. researchgate.net
| Reaction Type | Electrophile/Reagent | Product Type | Citation |
| Mitsunobu Reaction | Primary or Secondary Alcohol, DEAD, PPh3 | 2-Pyronyl ethers | beilstein-journals.org |
| Oxa-Michael Addition | α,β-Unsaturated esters | 2-Pyronyl ethers | beilstein-journals.org |
Functional Group Interconversions and Derivatizations
Functional group interconversion (FGI) is a key strategy in organic synthesis to modify a molecule's functionality without altering the carbon skeleton. For this compound, the hydroxyl group and the lactone are primary sites for such transformations.
The hydroxyl group can be converted into a variety of other functional groups. For instance, it can be transformed into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. vanderbilt.edu Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides.
The lactone functionality can also be manipulated. Reduction of the lactone can lead to the corresponding diol. Reagents like lithium aluminum hydride are powerful enough to reduce esters and lactones. imperial.ac.uk
Halogenation Reactions and Selectivity
Halogenation involves the introduction of one or more halogen atoms into a molecule. In the context of dihydropyrans, the double bond is a potential site for electrophilic halogen addition. The addition of chlorine or bromine to the double bond of 3,4-dihydro-2H-pyran yields the corresponding 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com In these products, the halogen at the 2-position is typically more reactive, allowing for selective subsequent reactions. sigmaaldrich.com
Furthermore, the C3 and C5 positions of the 2H-pyran-2-one ring are known to be sites for electrophilic substitution, including halogenation. clockss.org For instance, bromination of a related 3-aroyl-6-aryl-4-hydroxy-2H-pyran-2-one occurs at the 5-position. researchgate.net The selectivity of halogenation on this compound would be influenced by the specific reaction conditions and the nature of the halogenating agent.
| Halogenating Agent | Potential Site of Reaction | Product Type | Citation |
| Cl2, Br2 | C=C double bond | Dihalo-tetrahydropyran | sigmaaldrich.com |
| Electrophilic Brominating Agent | C5 position | 5-Bromo-2H-pyran-2-one derivative | researchgate.net |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the molecular structure of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one by probing its electronic, vibrational, and nuclear magnetic properties.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at positions 3, 4, 5, and 6, as well as for the hydroxyl proton. The diastereotopic protons at positions 3 and 5 would likely appear as complex multiplets due to coupling with adjacent protons. The proton at position 4, bearing the hydroxyl group, would also be a multiplet. The protons at position 6, being adjacent to the ester oxygen, are expected to be the most deshielded of the aliphatic protons. The hydroxyl proton's chemical shift would be variable and dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the ring. The carbonyl carbon (C-2) is expected to have the largest chemical shift, typically in the range of 160-180 ppm. The carbon bearing the hydroxyl group (C-4) would appear in the range of 60-80 ppm. The other sp³ hybridized carbons (C-3, C-5, and C-6) would have chemical shifts in the aliphatic region, with C-6 being the most downfield of this group due to the adjacent oxygen atom.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the protons, helping to trace the connectivity within the dihydropyran ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 | - | 165-175 |
| C-3 | 2.5-2.9 (m) | 35-45 |
| C-4 | 4.0-4.4 (m) | 65-75 |
| C-5 | 1.8-2.2 (m) | 25-35 |
| C-6 | 4.3-4.7 (m) | 60-70 |
| 4-OH | variable | - |
Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes would be associated with the hydroxyl, carbonyl, and C-O bonds. A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretching vibration is expected around 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch | 3200-3600 | Broad, Strong |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C=O stretch (ester) | 1700-1750 | Strong |
| C-O stretch (ester) | 1150-1250 | Strong |
| C-O stretch (alcohol) | 1000-1100 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated lactones like this compound are expected to exhibit weak absorption bands in the UV region corresponding to n→π* transitions of the carbonyl group. These transitions are typically observed around 210-230 nm. The absence of extensive conjugation in the molecule means that strong absorptions at longer wavelengths are not expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₈O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (116.0473 g/mol ). High-resolution mass spectrometry would confirm the elemental composition.
The fragmentation pattern would likely involve the loss of small neutral molecules. Common fragmentation pathways for lactones include the loss of CO and CO₂. The presence of a hydroxyl group could lead to the loss of a water molecule (H₂O). The fragmentation pattern would provide valuable information for confirming the structure.
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While no specific crystallographic data for this compound has been reported, studies on related dihydropyran derivatives suggest that the ring can adopt various conformations, such as a half-chair or a distorted boat form. The exact conformation would be influenced by the steric and electronic effects of the substituents, and in this case, by potential intermolecular hydrogen bonding involving the hydroxyl group. Computational studies using methods like Density Functional Theory (DFT) can predict the most stable conformation in the gaseous phase. scifiniti.com
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
This compound contains a chiral center at the C-4 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and the absolute configuration of a chiral molecule. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. The resulting spectra would be mirror images for the two enantiomers. In the absence of experimental data, computational methods can be employed to predict the chiroptical properties of each enantiomer, which can then be compared with experimental results to assign the absolute configuration.
Biological Activities and Mechanistic Investigations of 4 Hydroxy 3,4 Dihydro 2h Pyran 2 One and Its Derivatives
Antimicrobial Properties: Modes of Action and Spectrum of Activity
Derivatives of the pyran-2-one scaffold have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi. bohrium.comresearchgate.net The antimicrobial action is often associated with the specific substitutions on the pyran ring, which influence the compound's reactivity and interaction with microbial targets. nih.gov
Research has consistently shown that pyran derivatives often exhibit more potent activity against Gram-positive bacteria compared to Gram-negative strains. researchgate.netmdpi.com For instance, several synthesized pyran derivatives displayed promising antibacterial activity against Gram-positive bacteria, with some compounds showing two- to four-fold higher activity against Staphylococcus aureus than the standard antibiotic, Neomycin. researchgate.net The α,β-enone system within the pyran-3(6H)-one structure is considered essential for this activity, with the size and nature of substituents at the C-2 position directly correlating with the degree of antibacterial effect. nih.gov
Certain 2H-pyran-3(6H)-one derivatives have shown significant minimum inhibitory concentrations (MICs) against Gram-positive bacteria. For example, one derivative demonstrated an MIC of 1.56 µg/mL against Staphylococcus aureus, while another showed an MIC of 0.75 µg/mL against Streptococcus sp. C203M. nih.gov
While activity against Gram-negative bacteria is often less pronounced, specific derivatives have shown efficacy. Fused spiro-4H-pyran derivatives, for example, have demonstrated potent inhibition against both the Gram-positive Streptococcus pneumoniae and the Gram-negative Escherichia coli, with MIC values of 125 μg/mL for each. nih.govacs.org A key mode of action for some of these compounds is the disruption of bacterial biofilms, which are critical for bacterial survival and resistance. nih.gov Studies on selected spiro-4H-pyran compounds have confirmed their bactericidal nature through growth kinetic and time-kill curve analyses. acs.org
Antibacterial Activity of Selected Pyran Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | nih.gov |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 | nih.gov |
| Fused Spiro-4H-pyran derivative (4l) | Streptococcus pneumoniae | 125 | nih.govacs.org |
| Fused Spiro-4H-pyran derivative (4l) | Escherichia coli | 125 | nih.govacs.org |
Various pyran derivatives have also been reported to possess moderate antifungal properties. researchgate.net Fused pyran derivatives have shown activity against fungal strains such as Aspergillus niger and Penicillium funiculosum. arabjchem.org The specific molecular targets for the antifungal action of these compounds are an area of ongoing research, though it is believed that, similar to their antibacterial action, they may interfere with essential cellular structures or metabolic pathways within the fungal cells.
Antifungal Spectrum of Fused Pyran Derivatives
| Compound | Aspergillus niger | Penicillium funiculosum | Reference |
|---|---|---|---|
| Compound 7 | Slightly Active | Moderately Active | arabjchem.org |
| Compound 11 | Slightly Active | Moderately Active | arabjchem.org |
Antiviral Activities: Molecular Basis and Replication Inhibition
The pyran scaffold is a key component in a number of compounds with recognized antiviral properties. rsc.orgnih.gov Research has indicated that pyran derivatives may be effective against a range of viruses, including those responsible for herpes, hepatitis C, and HIV. nih.gov The commercial antiviral drug Zanamivir, used for the prevention of influenza A and B, contains a pyran ring in its structure, highlighting the importance of this scaffold in antiviral drug design. frontiersin.org
Mechanistic studies have begun to elucidate the molecular basis of these antiviral effects. For example, a series of novel pyranopyrazole derivatives were investigated for their ability to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov This targeted inhibition of a key viral enzyme represents a direct mechanism for halting the viral life cycle. The broad applicability of pyran derivatives as antiviral agents continues to be an active area of drug discovery. nih.gov
Anticancer and Antiproliferative Effects: Cellular and Molecular Targets
The anticancer potential of pyran-based compounds is one of their most extensively studied biological activities. rsc.orgresearchgate.net These derivatives have demonstrated cytotoxicity against a wide array of human cancer cell lines, including those from lung (A549), prostate (DU145), cervix (HeLa), breast (MCF7), and colon (HCT-116) cancers. researchgate.netresearchgate.netnih.gov The mechanisms underlying these effects are multifaceted, often involving the modulation of key cellular processes that control cell growth and survival.
A primary mechanism through which pyran derivatives exert their antiproliferative effects is by interfering with the cell cycle and inducing programmed cell death, or apoptosis. researchgate.net Certain benzo researchgate.netnih.govthieno[3,2-b]pyran derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis in human colon cancer cells (HT-29) in a time-dependent manner. researchgate.net
Similarly, studies on 4H-pyran derivatives in colorectal cancer cells (HCT-116) found that specific compounds could suppress cell proliferation and induce apoptosis. researchgate.netnih.gov The induction of apoptosis was mechanistically linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.gov This ability to trigger apoptosis in cancer cells is a hallmark of many effective anticancer agents.
The deregulation of cell-cycle-related proteins is a fundamental characteristic of cancer cells. researchgate.net Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression, and their inhibition is a promising strategy for cancer therapy. nih.gov The 4H-pyran scaffold is recognized as a lead structure for the inhibition of CDK2. researchgate.netnih.gov
Molecular docking simulations and kinase inhibitory assays have confirmed that certain 4H-pyran derivatives can block the proliferation of cancer cells by directly inhibiting the kinase activity of CDK2. nih.gov The antiproliferative action of these compounds was correlated with the downregulation of both CDK2 protein and gene expression levels in treated HCT-116 cells. nih.gov This targeted inhibition of CDK2 provides a clear molecular basis for the observed cell cycle arrest and anticancer effects of these pyran derivatives. researchgate.net
Antioxidant Mechanisms: Free Radical Scavenging and Redox Modulation
Derivatives of 4-hydroxy-2-pyrone have demonstrated significant antioxidant capabilities, primarily through mechanisms involving free radical scavenging and modulation of redox processes. Their chemical structure, particularly the presence of hydroxyl groups, is crucial to this activity.
The antioxidant properties of several α-pyrones have been evaluated, revealing their capacity to neutralize stable free radicals and reactive oxygen species (ROS). nih.gov In a key study, various pyrone derivatives were tested for their ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, a common method for assessing antioxidant activity. Notably, 6-aryl-5,6-dihydro-4-hydroxypyran-2-ones and a specific 4-hydroxypyran-2-one (B3053063) derivative (compound 5f in the study) were identified as the most potent scavengers. nih.gov The presence of phenolic moieties on the pyrone structure significantly enhances superoxide (B77818) anion scavenging properties. nih.gov For instance, certain phenolic pyrones displayed noteworthy activity in superoxide scavenging assays, surpassing the efficacy of the reference compound, ascorbic acid, under the tested conditions. nih.gov
Furthermore, these compounds can inhibit lipid peroxidation, a critical process in cellular damage initiated by oxidative stress. One derivative, in particular, was found to significantly inhibit Fe2+/ADP/ascorbate-induced lipid peroxidation in rat liver microsomes, suggesting a protective role against oxidative tissue damage. nih.gov This multifaceted protective action highlights the potential of these compounds in mitigating diseases where oxidative stress is a contributing factor. nih.gov
| Compound Type | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 6-aryl-5,6-dihydro-4-hydroxypyran-2-ones | DPPH Radical Scavenging | 36.7 to 394 µmol/l | nih.gov |
| Phenolic pyrone (5e) | Superoxide Anion Scavenging | 0.180 mmol/l | nih.gov |
| Phenolic pyrone (5f) | Superoxide Anion Scavenging | 0.488 mmol/l | nih.gov |
| Phenolic pyrone (5f) | Lipid Peroxidation Inhibition | 0.069 mmol/l | nih.gov |
Enzyme Inhibition Studies: Substrate Analogs and Active Site Interactions
The 4-hydroxy-2-pyrone core structure is found in natural products that act as enzyme inhibitors. mdpi.com These compounds can interact with the active sites of enzymes, often mimicking the structure of the natural substrate, leading to a blockade of the enzyme's catalytic activity. wikipedia.org
Inhibition Kinetics and Binding Affinity
The inhibitory action of a molecule on an enzyme can be quantified through kinetic studies, which determine parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide insight into the inhibitor's potency and its mode of action, which can be competitive, non-competitive, or uncompetitive. wikipedia.orglibretexts.org
A notable example of enzyme inhibition by this class of compounds is the action of germicidins, which are 3,6-dialkyl-substituted 4-hydroxy-2-pyrones isolated from Streptomyces bacteria. mdpi.com These natural antibiotics are known to inhibit porcine Na+/K+-activated ATPase, an essential enzyme for maintaining cellular membrane potential. mdpi.com While the inhibitory activity has been established, detailed kinetic data such as Ki values for 4-Hydroxy-3,4-dihydro-2H-pyran-2-one itself against specific enzymes are not extensively documented in the available literature. However, studies on related pyrone derivatives against other enzymes, like α-chymotrypsin, have been conducted to establish structure-activity relationships, laying the groundwork for understanding how modifications to the pyrone ring affect binding and inhibition. acs.org
| Inhibitor Class | Target Enzyme | Biological Source | Noted Activity | Reference |
|---|---|---|---|---|
| Germicidins (3,6-dialkyl-substituted 4-hydroxy-2-pyrones) | Na+/K+-activated ATPase | Porcine | Inhibition of spore germination | mdpi.com |
Structural Basis of Enzyme-Inhibitor Complexes
Understanding how an inhibitor binds to an enzyme at the molecular level is crucial for designing more potent and selective drugs. This is typically achieved by determining the three-dimensional structure of the enzyme-inhibitor complex using techniques like X-ray crystallography. researchgate.netnih.gov The active site of an enzyme is a specific region where the substrate binds and the chemical reaction is catalyzed. sigmaaldrich.com An inhibitor can block this site (orthosteric inhibition) or bind to a different site (allosteric inhibition) to alter the enzyme's conformation and reduce its activity. wikipedia.org
Modulation of Specific Biological Pathways: Receptor and Signaling Interactions
Beyond direct enzyme inhibition, derivatives of this compound can exert their biological effects by interacting with specific cellular receptors and modulating their downstream signaling pathways.
Adenosine (B11128) Receptor Agonism and Downstream Effects
Extracellular adenosine is a key signaling molecule that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. nih.gov Agonists of these receptors are of therapeutic interest for a range of conditions.
A study has reported the synthesis of a potent adenosine A₂A and A₃ receptor agonist derived from the modification of adenosine-5′-N-ethylcarboxamide (NECA) with a 3,4-dihydro-2H-pyranyl (DHP) moiety. This demonstrates that the dihydropyran structure can be a key component in ligands that activate adenosine receptors. The A₂A and A₃ receptor subtypes are known to be coupled to Gs and Gi proteins, respectively. Activation of A₂A receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while A₃ receptor activation often inhibits adenylyl cyclase. nih.gov
The downstream effects of activating these receptors are complex and tissue-specific. For example, A₂A receptor stimulation can lead to the activation of protein kinase A (PKA) and other cAMP-dependent pathways, which in turn regulate processes like inflammation and collagen synthesis by fibroblasts. nih.gov The stimulation of both A₂A and A₃ receptors has been linked to anti-inflammatory actions, making agonists for these receptors potentially valuable therapeutic agents. nih.gov The specific pyran-containing compound was shown to be a full agonist at both A₂A and A₃ receptors in functional assays, indicating its ability to fully trigger these downstream signaling cascades. nih.gov
Roles in Natural Biological Systems: Phytoalexin Activity and Ecological Significance
In nature, plants produce a diverse arsenal (B13267) of secondary metabolites to defend against pathogens and herbivores. Among these are phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to stress, such as microbial infection. wikipedia.org
While this compound itself has not been explicitly identified as a phytoalexin in the reviewed literature, compounds with a very similar γ-pyrone core structure have been. A prominent example is Allixin (3-hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one), which was isolated from garlic as a phytoalexin. wikipedia.org Allixin is induced by stress and exhibits antimicrobial and antioxidative effects. wikipedia.org Similarly, other pyrone-containing compounds like the flavanone (B1672756) sakuranetin (B8019584) act as phytoalexins in rice, inhibiting spore germination of pathogenic fungi. wikipedia.org
The production of these pyrone-based compounds is a key part of the plant's induced resistance mechanism. wikipedia.org Their ecological significance lies in their ability to provide a broad-spectrum defense against a variety of potential pathogens. mdpi.comwikipedia.org By inhibiting the growth and reproduction of invading microorganisms, these compounds contribute directly to plant survival and fitness in their natural environment. The presence of the 4-hydroxy-2-pyrone scaffold in these defensive molecules underscores its importance in the chemical ecology of plant-microbe interactions. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations: Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like 4-Hydroxy-3,4-dihydro-2H-pyran-2-one, DFT calculations can elucidate its stability, electronic properties, and reactivity.
DFT studies on related 4-hydroxy-2-pyrone derivatives have been performed to understand their structure and reactivity. scifiniti.com Using functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize the molecular geometry to find its most stable conformation. nih.gov Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. nih.gov For similar pyrone molecules, the HOMO and LUMO are typically located on the pyran ring, indicating that this part of the molecule is central to its electronic transitions and reactivity. scifiniti.com
Furthermore, DFT allows for the calculation of various reactivity descriptors. These can include ionization potential, electron affinity, chemical potential, and global electrophilicity index, which collectively provide a detailed picture of the molecule's kinetic stability and susceptibility to different types of chemical reactions. scifiniti.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. Such computational analyses are crucial for predicting how this compound might interact with other molecules and for understanding its reaction mechanisms.
A summary of typical parameters obtained from DFT calculations on a related 4-hydroxy-2-pyrone tautomer is presented below.
| Parameter | Value | Unit |
| Ionization Energy (I) | 7.91 | eV |
| Electron Affinity (A) | 1.83 | eV |
| Energy Band Gap ( | GAP | ) |
| Chemical Potential (µ) | -4.87 | eV |
| Global Electrophilicity Index (ω) | 1.95 | eV |
| Dipole Moment (M) | 6.04 | Debye |
| This table is representative of data from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one and serves as an illustrative example. scifiniti.com |
Molecular Docking Simulations: Ligand-Protein Interactions and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-protein interactions.
For this compound, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. The pyran scaffold is found in many biologically active molecules, and docking studies have been performed on pyran derivatives against targets such as the main protease of SARS-CoV-2, human epidermal growth factor receptor 2 (HER2), and various bacterial enzymes. nih.govnanobioletters.com
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, often obtained from crystallographic data. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate binding affinity. Analysis of the best-scoring poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site. For instance, docking studies on pyrano[2,3-c]pyrazole derivatives against the COVID-19 main protease identified key hydrogen bond interactions with active site residues. nanobioletters.com These insights are vital for understanding the compound's potential biological activity and for guiding the design of more potent analogues.
Molecular Dynamics Simulations: Conformational Sampling and Stability Analysis
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted docking pose and understanding the conformational changes that may occur upon ligand binding. nih.gov
Following a molecular docking study of this compound with a target protein, an MD simulation can be initiated from the predicted binding pose. The simulation solves Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent molecules (typically water) over a specific time period, often nanoseconds to microseconds. researchgate.net
Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence.
Interaction Analysis: The persistence of key interactions, like hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their stability.
MD simulations can also be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics with Poisson-Boltzmann Surface Area), which provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com Such simulations are essential for validating docking results and gaining a deeper understanding of the dynamic nature of the ligand-receptor interaction. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
To develop a QSAR model for pyranone derivatives, a dataset of compounds with similar core structures to this compound and their experimentally measured biological activities (e.g., IC₅₀ values) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.
Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are then used to build a model that correlates the descriptors with the observed activity. frontiersin.org The predictive power of the resulting QSAR model is rigorously validated using both internal and external sets of compounds. Once validated, the model can be used to predict the biological activity of this compound based on its calculated descriptors, providing valuable guidance for its potential therapeutic applications. nih.govnih.gov
In Silico Prediction of Pharmacokinetic and ADME-T Properties
In addition to predicting biological activity, computational methods are widely used to forecast the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. afjbs.com
Various software and web-based tools, such as SwissADME and pkCSM, can predict the ADME-T profile of this compound from its chemical structure. mdpi.com These predictions are based on models derived from large datasets of experimental data.
Key predicted properties include:
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility are fundamental descriptors.
Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Metabolism: Prediction of whether the compound is a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
Toxicity: Prediction of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, or mutagenicity (Ames test). nih.gov
A representative table of predicted ADME properties for a compound like this compound is shown below.
| Property/Descriptor | Predicted Value | Acceptable Range |
| Physicochemical Properties | ||
| Molecular Weight | 132.11 g/mol | < 500 |
| LogP (Lipophilicity) | -0.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Pharmacokinetics | ||
| GI Absorption | High | High |
| Blood-Brain Barrier Permeant | No | No |
| P-glycoprotein Substrate | No | No |
| CYP2D6 Inhibitor | No | No |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | 0 |
| This table is for illustrative purposes, showing typical parameters evaluated in silico. afjbs.commdpi.comnih.govnih.gov |
Natural Occurrence and Biosynthetic Pathways
Identification in Biological Sources (e.g., Plants, Microorganisms)
While direct identification of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one in nature is not extensively documented, numerous structurally related dihydropyran-2-one derivatives have been isolated from various microorganisms, particularly fungi. nih.govrsc.org For instance, the fungus Diplodia corticola has been found to produce a novel 5,6-dihydropyran-2-one, named diplopyrone (B1246759) C. mdpi.com Similarly, researchers have characterized six different α-pyrone derivatives from the fungus Chrysosporium multifidum, including 5,6-dihydro-4-methoxy-6-(1-oxopentyl)-2H-pyran-2-one. plos.org
The broader class of 4-hydroxy-2-pyrones is also prevalent in nature. encyclopedia.pub Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and tetracetic acid lactone were first discovered in Penicillium stipitatum. mdpi.com Compounds like germicidins, which are 3,6-dialkyl-substituted 4-hydroxy-2-pyrones, have been isolated from Streptomyces bacteria. mdpi.com These findings underscore the role of microorganisms as prolific sources of diverse pyranone structures. nih.gov
Table 1: Examples of Dihydropyran-2-one Derivatives in Biological Sources
| Compound Name | Source Organism | Reference |
|---|---|---|
| Diplopyrone C (a 5,6-dihydropyran-2-one) | Diplodia corticola (Fungus) | mdpi.com |
| 5,6-dihydro-4-methoxy-6-(1-oxopentyl)-2H-pyran-2-one | Chrysosporium multifidum (Fungus) | plos.org |
| Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) | Penicillium stipitatum (Fungus) | mdpi.com |
| Germicidins (3,6-dialkyl-substituted 4-hydroxy-2-pyrones) | Streptomyces (Bacteria) | mdpi.com |
Role as Secondary Metabolites in Natural Products
Dihydropyranones, like many other pyran-2-ones, are classified as secondary metabolites. mdpi.commdpi.com These compounds are not directly involved in the normal growth, development, or reproduction of an organism (primary metabolism). viper.ac.inuobabylon.edu.iq Instead, they often fulfill important ecological functions. mdpi.com The production of secondary metabolites may confer advantages to the organism, such as defense against predators, pathogens, or competitors. mdpi.commdpi.com
Fungi of the genus Diplodia, for example, are known to produce a wide array of bioactive products which may be related to their ability to act as pathogens or endophytes on various plants. mdpi.com The production of these compounds can be a response to biotic or abiotic stress and is a key aspect of the organism's interaction with its environment. mdpi.commdpi.com The vast structural diversity of pyranones and their widespread occurrence in bacteria, fungi, plants, and insects point to their significance in a multitude of biological processes. encyclopedia.pubmdpi.com
Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of this compound and related pyranones is primarily achieved through the polyketide pathway. mdpi.comwikipedia.org Polyketides are a large and diverse class of secondary metabolites synthesized by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgtaylorandfrancis.com
The fundamental building blocks for this pathway are simple acyl-CoA units, most commonly acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. viper.ac.intaylorandfrancis.com The PKS enzymes catalyze iterative Claisen-like condensation reactions, sequentially adding these two-carbon units to a growing polyketide chain. wikipedia.orgnih.gov
There are three main types of PKSs:
Type I PKSs are large, modular proteins where each module contains a set of distinct domains responsible for one cycle of chain elongation. wikipedia.org
Type II PKSs are complexes of several monofunctional proteins. wikipedia.org
Type III PKSs are smaller homodimeric enzymes that use acyl-CoA substrates directly and catalyze the condensation and cyclization steps to form aromatic polyketides. mdpi.comwikipedia.org
The core catalytic domains required for polyketide chain extension include the acyltransferase (AT), which selects the appropriate extender unit, the acyl carrier protein (ACP), which holds the growing chain, and the ketosynthase (KS), which catalyzes the carbon-carbon bond formation. wikipedia.orgnih.gov
Biogenic Formation of Dihydropyranone Scaffolds
The formation of the dihydropyranone ring is a critical step in the biosynthesis, occurring after the assembly of a linear polyketide precursor by the PKS enzyme. The process is governed by the specific enzymatic domains present within the PKS machinery.
Following a series of condensation reactions, the polyketide chain, which remains tethered to the ACP domain, undergoes intramolecular cyclization to form the characteristic six-membered pyranone ring. researchgate.net The release of the final product from the PKS is often catalyzed by a thioesterase (TE) domain, which facilitates either hydrolysis or, more commonly for ring formation, an intramolecular cyclization reaction. researchgate.net
The final structure of the pyranone, including the degree of saturation that distinguishes a pyran-2-one from a dihydropyran-2-one, is determined by optional processing domains within the PKS modules. These can include:
Ketoreductase (KR): Reduces a β-keto group to a hydroxyl group.
Dehydratase (DH): Eliminates water to form a double bond.
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond. nih.gov
The specific combination and action of these domains dictate the precise pattern of hydroxyl groups and double bonds in the final dihydropyranone scaffold, leading to the vast structural diversity observed in nature. nih.govresearchgate.net The biosynthesis of 4-hydroxy-2-pyrones, for example, is often catalyzed by Type III PKSs, which manage the condensation and subsequent intramolecular cyclization of the polyketide intermediate. mdpi.com
Applications of 4 Hydroxy 3,4 Dihydro 2h Pyran 2 One in Organic Synthesis and Materials Science
The compound 4-Hydroxy-3,4-dihydro-2H-pyran-2-one, a functionalized δ-lactone, represents a class of heterocyclic molecules that are gaining significant attention for their utility in synthetic chemistry and materials science. Its unique structural features, including a reactive lactone ring, a hydroxyl group, and stereocenters, make it a valuable precursor for a wide array of chemical transformations and applications.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Reactivity
The known reactivity of δ-lactones primarily involves nucleophilic acyl substitution and ring-opening reactions. However, the unique functionalities within 4-Hydroxy-3,4-dihydro-2H-pyran-2-one—a hydroxyl group, a lactone, and a saturated heterocyclic ring—suggest a rich and underexplored reactive landscape.
Future investigations should focus on:
Radical C-H Functionalization: Modern synthetic methods enabling the direct functionalization of C-H bonds offer a powerful tool for derivatization. nih.gov Exploring radical C-H functionalization at the C3, C5, and C6 positions could provide rapid access to novel analogs with diverse substitution patterns. The regioselectivity of such reactions on this specific heterocyclic system is an area ripe for investigation. researchgate.net
Stereoselective Transformations: The chiral centers at C3 and C4 present opportunities for diastereoselective and enantioselective reactions. For instance, transformations of the C4-hydroxyl group, such as oxidation followed by asymmetric reduction or substitution, could yield a range of stereochemically defined derivatives.
Cycloaddition Reactions: While 2-pyrones are known to participate in cycloadditions, the reactivity of their dihydro-counterparts is less understood. Investigating [4+2] or other cycloaddition reactions could lead to the synthesis of complex polycyclic scaffolds built upon the dihydropyranone core.
Ring-Rearrangement and Expansion: Under specific catalytic conditions, the lactone ring could potentially undergo rearrangement or expansion to form other heterocyclic systems, such as piperidones or caprolactams, thereby expanding the molecular diversity accessible from this starting material. organic-chemistry.org
Development of Advanced Catalytic Methods for Synthesis
Efficient and stereocontrolled synthesis is paramount for exploring the chemical and biological space of this compound. While classical methods exist, the development of advanced catalytic strategies is crucial for accessing both the parent compound and its derivatives with high precision and efficiency.
Key areas for development include:
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of various 3,4-dihydropyran-2-ones through annulation reactions. mdpi.comresearchgate.net Future work should aim to adapt and optimize NHC-catalyzed strategies for the asymmetric synthesis of this compound, potentially through kinetic resolution or desymmetrization approaches. chalmers.se This would provide access to enantioenriched materials essential for pharmacological studies. chalmers.se
Transition Metal Catalysis: Sequential reactions catalyzed by different transition metals, such as copper(I)-catalyzed aldol (B89426) reactions followed by silver(I)-catalyzed oxy-Michael additions, have been successful in synthesizing substituted dihydropyranones. nih.gov Developing novel tandem or one-pot multi-catalytic systems could streamline the synthesis of functionalized 4-hydroxydihydropyranones from simple precursors. organic-chemistry.org
Biocatalysis: The use of enzymes, such as polyketide synthases, offers a green and highly selective route to 4-hydroxy-2-pyrones. mdpi.com Exploring enzymatic or chemoenzymatic routes for the synthesis of this compound could provide a sustainable and highly stereoselective manufacturing process.
High-Throughput Screening for Novel Biological Activities
The structural similarity of this compound to numerous bioactive natural products suggests its potential as a modulator of various biological targets. High-throughput screening (HTS) of a library of its derivatives is a logical step to uncover novel therapeutic applications. pharmaron.com
A focused screening strategy should involve:
Library Synthesis: Creation of a diverse chemical library based on the this compound scaffold. This library would incorporate variations at the C3, C4, C5, and C6 positions, as well as stereochemical diversity, generated through the synthetic methods described above. digitellinc.com
Assay Development and Screening: Screening this library against a wide range of biological targets. Given the known activities of related pyranone derivatives, promising areas for screening include:
Anticancer Activity: Testing for cytotoxicity against various cancer cell lines, such as human acute promyeloid leukemia (HL-60), colon cancer (SW-480), and breast cancer (MCF-7) cell lines. researchgate.netnih.govnih.gov
Antimicrobial and Biofilm Inhibition: Evaluating activity against pathogenic bacteria and fungi, including drug-resistant strains, and assessing the ability to inhibit biofilm formation. acs.org
Enzyme Inhibition: Screening against key enzyme families implicated in disease, such as kinases, proteases (e.g., coronavirus main protease), and metabolic enzymes. nih.govmdpi.com
Hit Validation and Follow-up: Promising hits identified through HTS would be subjected to secondary screening, dose-response studies, and initial mechanism-of-action investigations to validate their activity and prioritize them for lead optimization. mdpi.com
| Screening Target Class | Potential Assays | Rationale based on Related Compounds |
| Oncology | Cell viability assays (e.g., MTT) against a panel of cancer cell lines (HL-60, MCF-7, SW-480) nih.govfrontiersin.org | Pyranone derivatives have shown cytotoxic effects against various tumor cells. researchgate.netnih.gov |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi; Biofilm inhibition assays acs.org | α-Pyrone derivatives are known to possess antibacterial and antifungal properties. acs.org |
| Enzyme Inhibition | Biochemical assays for specific enzymes (e.g., kinases, proteases, α-glucosidase) nih.gov | Pyran-containing compounds have been identified as inhibitors of various enzymes. nih.gov |
| Inflammation | Measurement of nitric oxide production in LPS-stimulated macrophage cell lines nih.gov | Dihydropyranoaurone derivatives have shown anti-inflammatory activity. nih.gov |
Rational Design of Next-Generation Derivatives
Building upon the data from HTS and initial structure-activity relationship (SAR) studies, rational design will be pivotal in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. wikipedia.orgdrugdesign.org
This design phase will incorporate:
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the scaffold to understand the contribution of each part of the molecule to its biological activity. For instance, the nature and stereochemistry of the substituent at the C4 position (hydroxyl group) could be critical for target engagement. nih.gov
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for biological activity. This model can then be used to design novel derivatives with enhanced binding affinity and specificity. scienceopen.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability, reduce toxicity, or enhance target interactions. For example, the lactone could be replaced with a lactam to explore changes in hydrogen bonding capacity and stability. nih.gov
In Silico ADME/T Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of designed molecules before their synthesis. scienceopen.com This allows for the early-stage filtering of compounds with unfavorable properties, saving time and resources.
Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of complex datasets and predictive modeling. nih.gov Integrating these technologies into the research pipeline for this compound can significantly accelerate progress.
Potential applications include:
Predictive Reactivity Models: Training ML models on experimental and computational data to predict the outcomes and regioselectivity of novel reactions, such as C-H functionalization, on the dihydropyranone scaffold. nih.govnips.cc This can guide synthetic efforts towards the most promising derivatization strategies. cmu.edu
De Novo Design: Employing generative AI models to design novel molecules with desired properties. youtube.com These models can be trained on libraries of known bioactive compounds and the specific scaffold to generate new, synthesizable derivatives predicted to have high activity against a specific target. nih.govyoutube.com
Virtual High-Throughput Screening (vHTS): Using ML-based QSAR models to screen vast virtual libraries of potential derivatives against biological targets. scienceopen.com This can prioritize a smaller, more manageable set of compounds for actual synthesis and biological testing, increasing the efficiency of the discovery process.
Property Prediction: Developing deep learning models to accurately predict the physicochemical and ADME/T properties of designed compounds, further refining the selection of candidates for synthesis. researchgate.net
By systematically pursuing these future research directions, the scientific community can fully explore the synthetic utility and therapeutic potential of this compound, paving the way for the development of next-generation chemical probes and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 4-Hydroxy-3,4-dihydro-2H-pyran-2-one in laboratory settings?
- Methodological Answer :
- Hazard Identification : Classified as a flammable liquid (Category 2) with skin irritation (Category 2) and serious eye damage (Category 1) .
- Storage : Store in a cool, well-ventilated area away from oxidizers and strong acids/bases to prevent exothermic reactions .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Ensure grounding during transfers to avoid static discharge .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid discharge into waterways .
Q. What synthetic routes are effective for laboratory-scale preparation of this compound?
- Methodological Answer :
- Four-Component Reaction : Combine arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. Selectivity between pyridinone/pyran derivatives depends on solvent polarity and temperature .
- α-Ketoglutaric Acid Pathway : A four-step synthesis starting from α-ketoglutaric acid, achieving 31% overall yield via cyclization and purification via column chromatography (EtOAc/hexane) .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium complexes) to achieve up to 90% diastereoselectivity, as demonstrated for structurally similar dihydropyranones .
Q. How should researchers characterize this compound and its derivatives?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H NMR : Identify ring protons (δ 4.2–5.8 ppm for dihydropyran protons) and hydroxyl groups (broad singlet at δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.1596 for substituted derivatives) .
- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water gradient) to assess purity and resolve isomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in asymmetric syntheses of dihydropyranone derivatives?
- Methodological Answer :
- Catalyst Screening : Evaluate chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) to control stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve selectivity by stabilizing transition states. For example, diastereoselectivity increased from 70% to 90% in ether/hexane systems .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as shown in the synthesis of 4-hexyl-dihydropyranone derivatives .
Q. What strategies resolve structural ambiguities in substituted dihydropyranones with similar functional groups?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, distinguishing between regioisomers (e.g., 3-acetyl vs. 4-hydroxy substituents) .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, as applied to 3,5-dihydroxy-2-methyl-4H-pyran-4-one derivatives .
- Comparative Analysis : Contrast spectroscopic data with analogs (e.g., 5-aminodihydro-2H-pyran-3(4H)-one) to identify unique substituent effects .
Q. How do substituents influence the reactivity and biological activity of dihydropyranone derivatives?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl at C3) increase electrophilicity, enhancing nucleophilic attack susceptibility .
- Biological Screening : Test derivatives against target enzymes (e.g., 5-lipoxygenase) using in vitro assays. For example, 4-methyl-2-phenyltetrahydropyran showed inhibitory activity in thrombin studies .
- Structure-Activity Relationships (SAR) : Modify the pyranone core (e.g., adding methoxy or amino groups) to improve bioavailability, as seen in histamine H3 receptor antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
